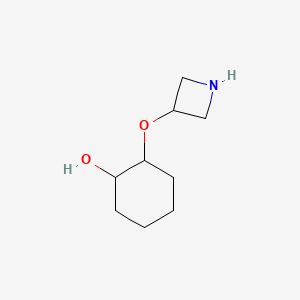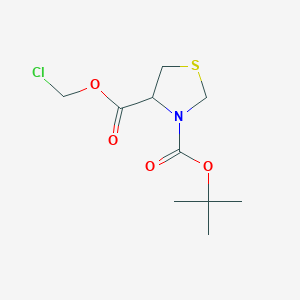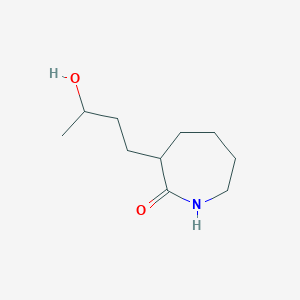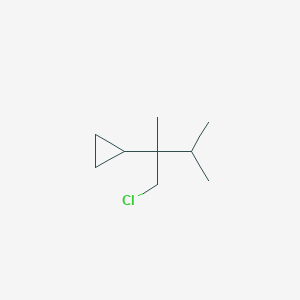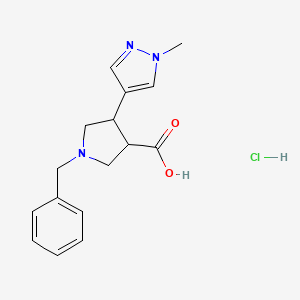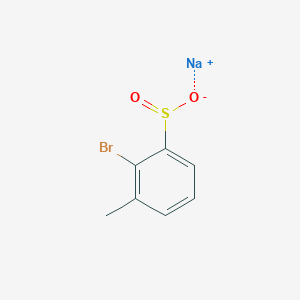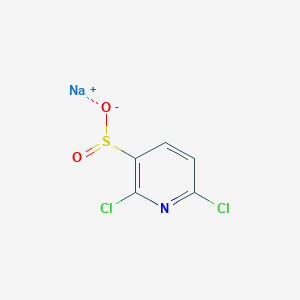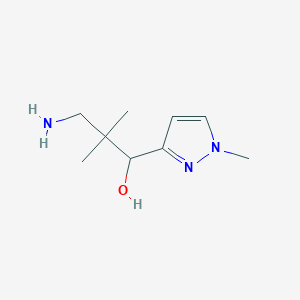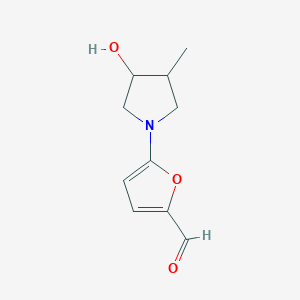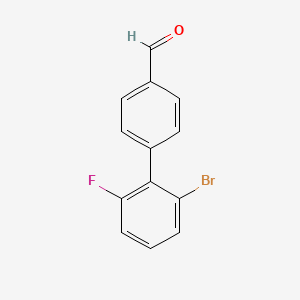![molecular formula C11H23N5 B13189340 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1H-1,2,4-triazole with N,N-bis(propan-2-yl)amine and ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The compound may also interfere with the synthesis of essential biomolecules, thereby exerting its effects on microbial cells.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family.
N,N-bis(propan-2-yl)amine: A related amine compound.
Ethylamine: A simple amine used in the synthesis of various compounds.
Uniqueness
5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H23N5 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-(ethylaminomethyl)-N,N-di(propan-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H23N5/c1-6-12-7-10-13-11(15-14-10)16(8(2)3)9(4)5/h8-9,12H,6-7H2,1-5H3,(H,13,14,15) |
InChI Key |
AQCLTENJHMUTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


